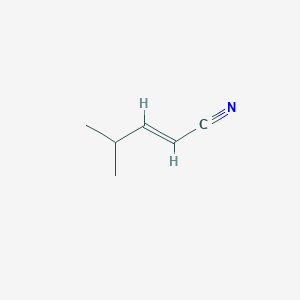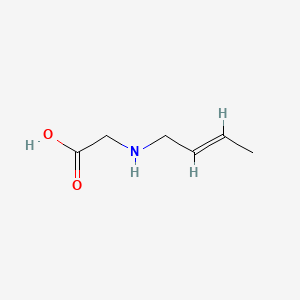
(1-(4-Fluorophenyl)ethyl)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-Methyl-4-fluorobenzylhydrazine is an organic compound that belongs to the class of hydrazines. Hydrazines are characterized by the presence of a nitrogen-nitrogen single bond and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The compound’s structure includes a methyl group and a fluorine atom attached to a benzyl ring, which imparts unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Fluorophenyl)ethyl)hydrazine typically involves the reaction of 4-fluorobenzyl chloride with methylhydrazine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include a solvent like ethanol or methanol and a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters ensures high purity and yield of the final product.
化学反应分析
Types of Reactions
Alpha-Methyl-4-fluorobenzylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding hydrazones or azines.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the fluorine atom can be replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium and temperatures ranging from 20-80°C.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditions include anhydrous solvents like ether or tetrahydrofuran and temperatures between 0-25°C.
Substitution: Hydroxide ions, alkoxide ions; reaction conditions include polar solvents like water or alcohols and temperatures between 50-100°C.
Major Products Formed
Oxidation: Hydrazones, azines
Reduction: Amines
Substitution: Substituted benzyl derivatives
科学研究应用
Alpha-Methyl-4-fluorobenzylhydrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological pathways involving hydrazine derivatives.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and as a precursor for the synthesis of specialty chemicals used in materials science.
作用机制
The mechanism of action of (1-(4-Fluorophenyl)ethyl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, including those involved in neurotransmitter synthesis and metabolism. The presence of the fluorine atom enhances the compound’s ability to penetrate biological membranes, increasing its efficacy.
相似化合物的比较
Alpha-Methyl-4-fluorobenzylhydrazine can be compared with other hydrazine derivatives, such as:
Phenylhydrazine: Lacks the fluorine atom and methyl group, resulting in different chemical reactivity and biological activity.
Benzylhydrazine: Similar structure but without the fluorine atom, leading to differences in its interaction with biological targets.
4-Fluorobenzylhydrazine: Similar but lacks the methyl group, affecting its chemical properties and applications.
The uniqueness of (1-(4-Fluorophenyl)ethyl)hydrazine lies in the combined presence of the methyl and fluorine groups, which impart distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C8H11FN2 |
|---|---|
分子量 |
154.18 g/mol |
IUPAC 名称 |
1-(4-fluorophenyl)ethylhydrazine |
InChI |
InChI=1S/C8H11FN2/c1-6(11-10)7-2-4-8(9)5-3-7/h2-6,11H,10H2,1H3 |
InChI 键 |
INCNTGFNJQHOOA-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=C(C=C1)F)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















